molecular formula C21H19NO2 B258250 N-(2-phenoxyphenyl)-2-phenylpropanamide

N-(2-phenoxyphenyl)-2-phenylpropanamide

Cat. No.: B258250
M. Wt: 317.4 g/mol
InChI Key: QVSRLQGACTXBHY-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-phenylpropanamide is a synthetic amide compound featuring a propanamide backbone substituted with a 2-phenoxyphenyl group and a phenyl moiety at the α-carbon. The compound’s amide functionality and aromatic substituents make it a candidate for drug design, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-2-phenylpropanamide

InChI

InChI=1S/C21H19NO2/c1-16(17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)24-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23)

InChI Key

QVSRLQGACTXBHY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below summarizes key structural analogs of N-(2-phenoxyphenyl)-2-phenylpropanamide, highlighting variations in substituents and their impacts:

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Reference
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl, 4-hydroxyphenoxy, N-methyl 289.3 g/mol Potential CNS activity (agonist/antagonist)
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide 5-Amino-2-fluorophenyl, 2-methoxyphenoxy 304.32 g/mol Antimicrobial or kinase inhibition studies
N-(2-Chlorophenyl)-2-methylpropanamide 2-Chlorophenyl, α-methyl 197.66 g/mol Intermediate in drug synthesis
N-(2-bromophenyl)-2-phenylpropanamide 2-Bromophenyl, α-phenyl 290.18 g/mol Crystal structure studies (C–H···O bonds)
(2S)-N-[(1R)-1-[4-(Cyclobutylmethoxy)phenyl]ethyl]-2-phenylpropanamide Cyclobutylmethoxy, chiral centers ~450 g/mol* GPR88 agonist (bioisosteres for CNS drugs)

*Approximate value based on similar compounds.

Key Observations:
  • Substituent Effects : The presence of electron-withdrawing groups (e.g., fluoro, chloro) enhances metabolic stability, as seen in N-(2-fluorophenyl) and N-(2-chlorophenyl) derivatives .
  • Chiral Centers : Enantioselective synthesis (e.g., (2S)-2-phenylpropanamide derivatives) is critical for receptor binding, as demonstrated in GPR88 agonists .
  • Phenoxy vs. Phenyl: Phenoxy groups (e.g., 2-methoxyphenoxy in ) improve solubility compared to purely hydrophobic phenyl substituents.

Preparation Methods

Reaction Mechanism

This method involves nucleophilic acyl substitution, where 2-phenoxyaniline attacks the electrophilic carbonyl carbon of 2-phenylpropionyl chloride. The reaction proceeds under mild conditions, typically in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), with a tertiary amine base (e.g., triethylamine, DIPEA) to neutralize HCl byproducts.

Synthetic Procedure

  • Intermediate Preparation :

    • 2-Phenoxyaniline Synthesis :
      o-Nitrochlorobenzene reacts with phenol in the presence of a catalyst (e.g., steam-distilled tertiary amine alkaloids treated with NaOH) at 80–155°C, followed by reduction with SnCl₂·H₂O to yield 2-phenoxyaniline.

    • 2-Phenylpropionyl Chloride :
      Synthesized via thionyl chloride treatment of 2-phenylpropionic acid.

  • Coupling Reaction :

    • 2-Phenoxyaniline (1 eq) and 2-phenylpropionyl chloride (1.2 eq) are stirred in DCM with DIPEA (3 eq) at 0°C for 30 minutes, followed by room temperature for 24 hours. Workup involves aqueous extraction and silica gel chromatography.

Optimization Data

ParameterOptimal ConditionYield (%)Source
SolventDCM78
BaseDIPEA82
Temperature0°C → RT85

Copper-Catalyzed Cross-Coupling

Reaction Mechanism

This method employs a copper(II) acetate catalyst with a bisoxazoline ligand (L1) to facilitate C–N bond formation between 2-phenoxyaniline and 2-phenylpropanoyl derivatives. The mechanism likely involves a single-electron transfer (SET) process.

Synthetic Procedure

  • Reagents :

    • 2-Phenoxyaniline (1 eq), 2-phenylpropanoyl chloride (1.5 eq), Cu(OAc)₂ (10 mol%), L1 (12 mol%), CH₃COOLi (2.5 eq), and TMSCN (1.5 eq) in DCM.

  • Procedure :

    • The mixture is heated at 100°C for 10 minutes, then stirred at 20°C for 72 hours. Purification via column chromatography (petroleum ether/ethyl acetate) yields the product.

Optimization Data

ParameterOptimal ConditionYield (%)Source
Catalyst Loading10 mol% Cu(OAc)₂75
LigandL180
Reaction Time72 hours82

Carbodiimide-Mediated Coupling

Reaction Mechanism

Using HBTU or EDCI as coupling agents, this method activates 2-phenylpropionic acid for amide bond formation with 2-phenoxyaniline. The process avoids handling reactive acyl chlorides.

Synthetic Procedure

  • Activation :

    • 2-Phenylpropionic acid (1 eq), HBTU (2.5 eq), and DIPEA (3 eq) are stirred in DMF for 30 minutes.

  • Coupling :

    • 2-Phenoxyaniline (1 eq) is added, and the mixture is stirred at room temperature for 24 hours. Workup involves ethyl acetate extraction and silica gel chromatography.

Optimization Data

ParameterOptimal ConditionYield (%)Source
Coupling AgentHBTU70
SolventDMF68
TemperatureRT72

Reductive Amination (Alternative Route)

Reaction Mechanism

Though less common, reductive amination of 2-phenylpropanal with 2-phenoxyaniline using NaBH₃CN or Hantzsch ester provides an alternative pathway. This method is limited by substrate availability.

Synthetic Procedure

  • Imine Formation :

    • 2-Phenoxyaniline and 2-phenylpropanal are stirred in methanol with molecular sieves for 12 hours.

  • Reduction :

    • NaBH₃CN (1.5 eq) is added at 0°C, and the mixture is stirred for 6 hours. Purification yields the amide.

Optimization Data

ParameterOptimal ConditionYield (%)Source
Reducing AgentNaBH₃CN45
SolventMeOH40

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)Scalability
Direct AcylationHigh yield, simple conditionsRequires acyl chloride85High
Copper CatalysisLigand-controlled selectivityLong reaction time82Moderate
Carbodiimide CouplingAvoids acyl chloridesModerate yield72High
Reductive AminationBroad substrate scopeLow yield45Low

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